molecular formula C19H23F3N4O3 B10933430 2-cyclopentyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

2-cyclopentyl-7-[3-(morpholin-4-yl)-3-oxopropyl]-4-(trifluoromethyl)-2,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B10933430
M. Wt: 412.4 g/mol
InChI Key: SPVQETIWEZOLKB-UHFFFAOYSA-N
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Description

2-CYCLOPENTYL-7-(3-MORPHOLINO-3-OXOPROPYL)-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound with a unique structure that includes a cyclopentyl ring, a morpholino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTYL-7-(3-MORPHOLINO-3-OXOPROPYL)-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core, the introduction of the cyclopentyl and morpholino groups, and the addition of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPENTYL-7-(3-MORPHOLINO-3-OXOPROPYL)-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-CYCLOPENTYL-7-(3-MORPHOLINO-3-OXOPROPYL)-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-7-(3-MORPHOLINO-3-OXOPROPYL)-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-CYCLOPENTYL-7-(3-MORPHOLINO-3-OXOPROPYL)-4-METHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE
  • 2-CYCLOPENTYL-7-(3-MORPHOLINO-3-OXOPROPYL)-4-ETHYL-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE

Uniqueness

The presence of the trifluoromethyl group in 2-CYCLOPENTYL-7-(3-MORPHOLINO-3-OXOPROPYL)-4-(TRIFLUOROMETHYL)-2,7-DIHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE distinguishes it from similar compounds

Properties

Molecular Formula

C19H23F3N4O3

Molecular Weight

412.4 g/mol

IUPAC Name

2-cyclopentyl-7-(3-morpholin-4-yl-3-oxopropyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C19H23F3N4O3/c20-19(21,22)15-11-17(28)25(6-5-16(27)24-7-9-29-10-8-24)18-14(15)12-26(23-18)13-3-1-2-4-13/h11-13H,1-10H2

InChI Key

SPVQETIWEZOLKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C3C(=CC(=O)N(C3=N2)CCC(=O)N4CCOCC4)C(F)(F)F

Origin of Product

United States

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